Mesylphenacyrazine

Description

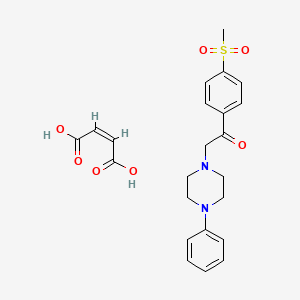

Mesylphenacyrazine (IUPAC name: Methanesulfonyl-phenyl-pyrazine hydrazone) is a synthetic organic compound belonging to the hydrazone class, characterized by a methanesulfonyl (mesyl) group, a phenyl ring, and a pyrazine heterocycle. Hydrazones are typically synthesized via condensation reactions between hydrazides and aldehydes/ketones under acidic or catalytic conditions . For this compound, the mesyl group likely enhances electron-withdrawing properties, influencing reactivity and biological activity compared to non-sulfonylated analogs. Characterization methods such as FTIR, ¹H/¹³C-NMR, and mass spectrometry (MS) are standard for confirming hydrazone structures .

Properties

CAS No. |

50648-51-6 |

|---|---|

Molecular Formula |

C23H26N2O7S |

Molecular Weight |

474.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone |

InChI |

InChI=1S/C19H22N2O3S.C4H4O4/c1-25(23,24)18-9-7-16(8-10-18)19(22)15-20-11-13-21(14-12-20)17-5-3-2-4-6-17;5-3(6)1-2-4(7)8/h2-10H,11-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

RHBIZMDAGBYZGV-BTJKTKAUSA-N |

SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CN2CCN(CC2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CN2CCN(CC2)C3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CN2CCN(CC2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Synonyms |

1-(4-methanesulfonylphenacyl)-4-phenylpiperazine maleate mesylphenacyrazine mesylphenacyrazine, 1-(14)C-labeled VUFB 8752 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Synthetic Flexibility : Unlike acylhydrazones, which require acetic anhydride for acetylation , Mesylphenacyrazine’s synthesis may involve milder conditions due to the mesyl group’s reactivity.

Pharmacological and Functional Comparisons

- Antimicrobial Activity : Trifluoromethyl-benzamide hydrazones exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli , while acylhydrazones show broader spectra (Gram-positive and fungal pathogens) . This compound’s bioactivity remains speculative but could leverage sulfonamide-like mechanisms.

- Cytotoxicity : Acylhydrazones demonstrate potent cytotoxicity (IC₅₀: 2–10 µM in cancer cell lines) due to intercalation or enzyme inhibition . The mesyl group may enhance cellular uptake or target specificity.

Thermodynamic and Solubility Profiles

- Solubility: Sulfonylated compounds like this compound typically exhibit higher aqueous solubility than non-polar analogs (e.g., benzylpiperazines) .

- Stability : Hydrazones with electron-withdrawing groups (e.g., mesyl, trifluoromethyl) show enhanced resistance to hydrolysis compared to alkyl-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.